![molecular formula C10H14O2 B2931763 2-Methoxy-3-phenylpropan-1-ol CAS No. 221908-50-5](/img/structure/B2931763.png)
2-Methoxy-3-phenylpropan-1-ol
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Overview
Description
2-Methoxy-3-phenylpropan-1-ol is a chemical compound with the CAS Number: 221908-50-5 . It has a molecular weight of 166.22 . The IUPAC name for this compound is 2-methoxy-3-phenylpropan-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3-phenylpropan-1-ol is 1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “2-Methoxy-3-phenylpropan-1-ol”, but unfortunately, the available online resources do not provide specific details on unique applications in various fields. The search results primarily consist of product listings and safety data sheets from chemical suppliers .
Safety and Hazards
The safety information available indicates that 2-Methoxy-3-phenylpropan-1-ol has some hazards associated with it. It has the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety procedures are not followed .
properties
IUPAC Name |
2-methoxy-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXGTPWJTZUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-phenylpropan-1-ol |
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